molecular formula C14H14N2O B250314 N-benzyl-N-methylpyridine-3-carboxamide

N-benzyl-N-methylpyridine-3-carboxamide

Cat. No. B250314
M. Wt: 226.27 g/mol
InChI Key: CIQZNUQRKFTMAE-UHFFFAOYSA-N
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Description

N-benzyl-N-methylpyridine-3-carboxamide, also known as BMPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMPC is a white crystalline powder that has a molecular formula of C14H14N2O and a molecular weight of 226.28 g/mol.

Mechanism of Action

The mechanism of action of N-benzyl-N-methylpyridine-3-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. In particular, N-benzyl-N-methylpyridine-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth.
Biochemical and Physiological Effects:
N-benzyl-N-methylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects, including anti-tumor and anti-inflammatory activity. In particular, N-benzyl-N-methylpyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. N-benzyl-N-methylpyridine-3-carboxamide has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-benzyl-N-methylpyridine-3-carboxamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-benzyl-N-methylpyridine-3-carboxamide, including the development of new drugs based on its anti-tumor and anti-inflammatory properties. N-benzyl-N-methylpyridine-3-carboxamide could also be used as a building block for the synthesis of new materials with unique properties, or as a reagent in organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-N-methylpyridine-3-carboxamide and its potential toxicity at high doses.

Synthesis Methods

N-benzyl-N-methylpyridine-3-carboxamide can be synthesized through various methods, including the reaction of 3-carboxypyridine with benzyl chloride and methylamine. The reaction is carried out in the presence of a catalyst such as sodium hydroxide, and the resulting product is purified through recrystallization.

Scientific Research Applications

N-benzyl-N-methylpyridine-3-carboxamide has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-benzyl-N-methylpyridine-3-carboxamide has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In material science, N-benzyl-N-methylpyridine-3-carboxamide has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, N-benzyl-N-methylpyridine-3-carboxamide has been used as a reagent in various reactions, including the synthesis of pyridine derivatives.

properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-benzyl-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C14H14N2O/c1-16(11-12-6-3-2-4-7-12)14(17)13-8-5-9-15-10-13/h2-10H,11H2,1H3

InChI Key

CIQZNUQRKFTMAE-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CN=CC=C2

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CN=CC=C2

solubility

33.9 [ug/mL]

Origin of Product

United States

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